

purity specifications for 3-Formyl-4-isopropoxypyhenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Formyl-4-isopropoxypyhenylboronic acid
Cat. No.:	B1368693

[Get Quote](#)

An In-Depth Technical Guide to the Purity Specifications of **3-Formyl-4-isopropoxypyhenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Modern Synthesis

3-Formyl-4-isopropoxypyhenylboronic acid is a multifunctional organoboron compound that serves as a highly valuable building block in modern organic synthesis.^[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone method for forging carbon-carbon bonds in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).^[2] The success of these sophisticated chemical transformations is not merely dependent on the presence of the reagent but is exquisitely sensitive to its purity.

In the context of drug development, the purity of a starting material like **3-Formyl-4-isopropoxypyhenylboronic acid** is non-negotiable. Impurities can act as catalyst poisons, engage in competitive side reactions leading to difficult-to-remove byproducts, and ultimately compromise the yield, reproducibility, and safety profile of the final API.^[2] This guide provides a comprehensive overview of the essential purity specifications for this reagent, the scientific rationale behind them, and the validated analytical methodologies required to ensure its quality.

Physicochemical Properties and Identification

A foundational aspect of purity is the confirmation of the material's identity and basic physical characteristics.

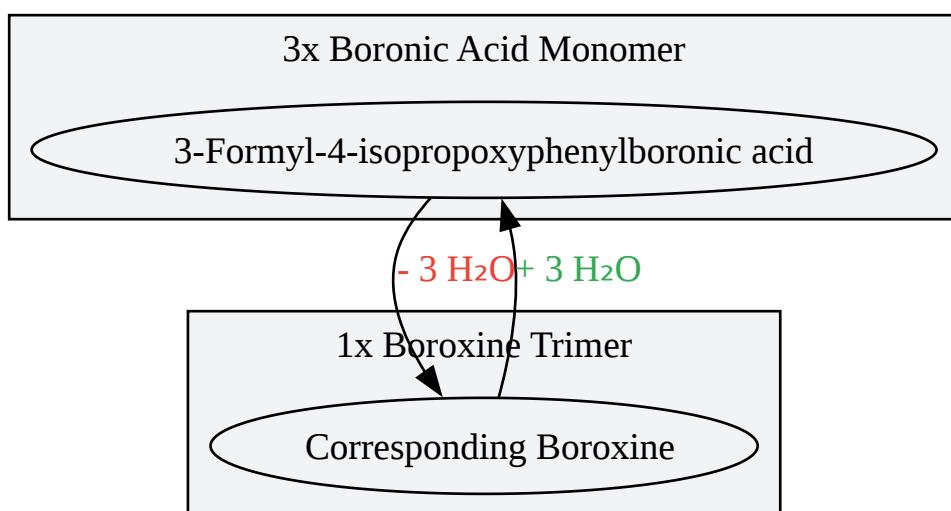
- Chemical Name: **3-Formyl-4-isopropoxyphenylboronic acid**
- CAS Number: 1072952-00-1[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₁₀H₁₃BO₄[\[4\]](#)
- Molecular Weight: 208.02 g/mol [\[3\]](#)[\[4\]](#)
- Structure:
 - SMILES: CC(C)Oc1ccc(cc1C=O)B(O)O[\[3\]](#)[\[4\]](#)
 - InChI Key: MFWMHBLPARKSLU-UHFFFAOYSA-N[\[3\]](#)[\[4\]](#)

Core Purity Specifications

For a high-quality intermediate intended for pharmaceutical development, a comprehensive set of specifications is required. The following table outlines typical parameters and acceptable limits.

Parameter	Specification	Justification & Impact on Quality
Appearance	White to off-white powder	Deviations in color can indicate the presence of oxidative impurities or residual catalysts from synthesis.
Identity by ^1H NMR	Conforms to structure	Confirms the chemical identity and provides a primary screen for organic impurities.
Assay (by HPLC)	$\geq 98.0\%$	Ensures a high concentration of the active reagent, which is critical for accurate stoichiometry and predictable reaction kinetics.
Water Content (by Karl Fischer)	$\leq 1.0\%$	Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. Controlling water content is key to ensuring the material is predominantly in its monomeric, active form.
Melting Point	98-102 °C[3][4]	A sharp melting range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities.
Individual Unspecified Impurity (by HPLC)	$\leq 0.5\%$	Limits the presence of any single unknown impurity, minimizing the risk of unforeseen side reactions.

Total Impurities (by HPLC) $\leq 2.0\%$


Controls the overall level of impurities to ensure a clean reaction profile and simplify downstream purification.

Understanding and Controlling Key Impurities

The purity specifications are designed to control impurities that can arise from synthesis, degradation, or storage.

Boroxine Formation (Dehydration)

The most common impurity associated with boronic acids is the corresponding boroxine, a cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules. While this process is often reversible in the presence of water, its formation complicates accurate weighing and stoichiometry calculations.

[Click to download full resolution via product page](#)

Process and Degradation-Related Impurities

- **Protodeboronation:** Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This results in the formation of 2-isopropoxybenzaldehyde, an inactive byproduct that reduces yield.

- Homocoupling Products: During Suzuki-Miyaura reactions, boronic acids can couple with themselves to form symmetrical biaryl impurities.^{[5][6]} The presence of these in the starting material can complicate purification of the desired cross-coupled product.
- Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid to the corresponding phenol (2-formyl-5-isopropoxyphenol).

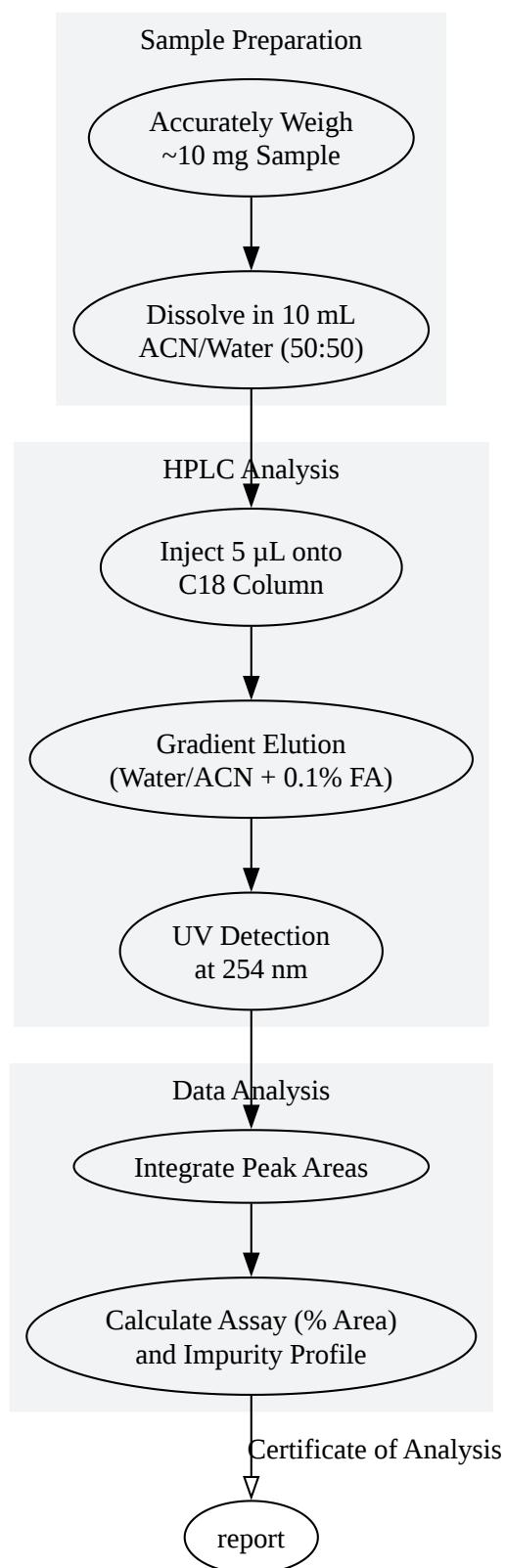
Analytical Methodologies: The Self-Validating System

Ensuring the material meets specification requires a suite of robust, validated analytical methods.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity (assay) and profiling related substance impurities. The polarity of **3-Formyl-4-isopropoxypyhenylboronic acid**, conferred by the boronic acid, formyl, and ether functionalities, allows for excellent separation using reversed-phase chromatography.

Rationale for Method Design: A C18 stationary phase is a versatile first choice for aromatic compounds. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the boronic acid group ($pK_a \sim 9$), ensuring good peak shape and reproducible retention. A gradient elution is necessary to resolve less polar impurities from the main peak and elute any strongly retained components from the column.


Detailed Experimental Protocol:

- Column: C18 stationary phase (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:

Time (min)	%A	%B
0.0	95	5
20.0	5	95
25.0	5	95
25.1	95	5

| 30.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 5 µL
- Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

[Click to download full resolution via product page](#)

Identity and Boroxine Detection by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the molecular structure and for detecting the presence of the boroxine impurity.

- ^1H NMR Spectroscopy: This provides a detailed fingerprint of the molecule.
 - Expected Signals: The spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (~9.8-10.0 ppm), the isopropoxy methine (septet) and methyl (doublet) groups, and a broad, exchangeable signal for the $\text{B}(\text{OH})_2$ protons.
 - Impurity Detection: The presence of the boroxine trimer often results in a subtle downfield shift and significant broadening of the aromatic signals adjacent to the boron atom compared to the pure boronic acid.
- ^{11}B NMR Spectroscopy: This technique directly probes the boron atom.
 - Rationale: It provides a clear distinction between the sp^2 -hybridized boron of the boronic acid and the sp^2 -hybridized boron within the boroxine ring.
 - Expected Signals: The boronic acid ($\text{R}-\text{B}(\text{OH})_2$) typically shows a signal around δ 30 ppm. The corresponding boroxine ($[\text{RBO}]_3$) appears slightly downfield, often around δ 33 ppm. [5] The presence of a signal in this region is a direct indication of boroxine formation.

Experimental Protocol (^1H NMR):

- Accurately weigh 5-10 mg of the sample.
- Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). DMSO-d_6 is often preferred as it can help sharpen the $\text{B}(\text{OH})_2$ proton signals.
- Acquire the spectrum on a 400 MHz or higher spectrometer.
- Integrate all signals and compare the chemical shifts and coupling patterns to a reference spectrum to confirm identity and assess purity.

Water Content by Karl Fischer Titration

Given the propensity of boronic acids to form anhydrides, accurate water determination is crucial. Karl Fischer titration is the gold standard for this measurement as it is specific to water, unlike loss-on-drying methods which also measure residual solvents.

Rationale for Method Design: A volumetric Karl Fischer titration is suitable for the expected water content in solid samples (typically >0.1%).^[7] The acidic nature of the boronic acid requires a buffered Karl Fischer reagent or the addition of a base like imidazole to the titration medium to maintain the optimal pH range (4-8) for the reaction.^[8]

Experimental Protocol (Volumetric):

- Standardize the Karl Fischer titrant using a certified water standard.
- Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint to remove ambient moisture.
- Add a suitable buffering agent (e.g., imidazole) if not already part of the reagent formulation.
- Accurately weigh and add a sufficient amount of the **3-Formyl-4-isopropoxyphenylboronic acid** sample to the vessel (typically to consume 2-8 mL of titrant).
- Titrate the sample to the potentiometric endpoint.
- The water content is calculated based on the sample weight and the volume of titrant consumed.

Storage and Stability

To maintain purity, **3-Formyl-4-isopropoxyphenylboronic acid** should be stored under controlled conditions.

- Storage Temperature: 2-8°C.^{[3][4]}
- Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

- Moisture: Protect from moisture to prevent hydrolysis and minimize boroxine formation. Use of a desiccator is recommended.

By adhering to these rigorous specifications and employing the detailed analytical protocols, researchers and drug development professionals can ensure the quality, consistency, and reliability of **3-Formyl-4-isopropoxyphenylboronic acid**, thereby safeguarding the integrity of their synthetic processes and the success of their scientific endeavors.

References

- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters Corporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tianmingpharm.com [tianmingpharm.com]
- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 3. nbinno.com [nbinno.com]
- 4. 3-Formyl-4-isopropoxyphenylboronic acid = 95 1072952-00-1 sigmaaldrich.com
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 121124-97-8|3-Formyl-4-methoxyphenylboronic acid|BLD Pharm bldpharm.com
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [purity specifications for 3-Formyl-4-isopropoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1368693#purity-specifications-for-3-formyl-4-isopropoxyphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com